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Executive Summary

8-Methylflavone (CAS: 70794-01-3) represents a specific structural modification of the 2-
phenylchromen-4-one (flavone) scaffold. Unlike its poly-hydroxylated counterparts (e.g.,
luteolin, apigenin) which suffer from rapid Phase Il metabolism, the methylation at the C8
position offers a strategic advantage in medicinal chemistry: metabolic blockade. By sterically
and chemically obstructing the C8 position—a common site for oxidative metabolism and
glucuronidation in flavonoids—this scaffold presents enhanced lipophilicity and potential for
improved blood-brain barrier (BBB) permeability. This guide details its physicochemical
architecture, synthesis pathways, and spectral characteristics.

Molecular Architecture & Identification

The 8-methyl substitution introduces asymmetry to the A-ring of the flavone skeleton, distinct
from the more common 6-methyl or naturally occurring 5,7-substituted derivatives.
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Parameter Technical Detail
Chemical Name 8-Methyl-2-phenylchromen-4-one
CAS Registry Number 70794-01-3

Molecular Formula

Molecular Weight 236.27 g/mol
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Figure 1: Pharmacophore map highlighting the functional impact of the C8-methyl substitution
on the flavone core.

Physicochemical Properties

The introduction of a methyl group at C8 significantly alters the solvation profile compared to
the parent flavone.
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Table 1: Key Physicochemical Parameters

Property Value | Range Scientific Context

Typically isolated as off-white
Physical State Solid (Crystalline) to pale yellow needles from
ethanol.[1]

Parent flavone melts at ~97°C.
Melting Point 100°C — 130°C (Predicted)* Methylation typically increases

lattice energy, raising MP.

Higher than Flavone (3.56).
_ o Indicates high permeability but
LogP (Lipophilicity) 3.90+£0.2 ) -
potential aqueous solubility

challenges.

_ Low TPSA (<90 A2) suggests
Topological Polar Surface Area

(TPSA) 30.2 A2 excellent passive membrane
transport and BBB penetration.
Lacks acidic phenolic -OH

pKa N/A (Non-ionizable) groups; remains neutral at

physiological pH.

Practically insoluble. Requires
Solubility (Water) < 0.05 mg/mL cosolvents (DMSO, PEG400)

for biological assays.

Soluble in DMSO (>50
Solubility (Organic) High mg/mL), Ethanol, Chloroform,

Dichloromethane.

*Note: Exact experimental melting point varies by polymorph and purity; value range
extrapolated from structural analogs (6-methylflavone).

Solubility Protocol for Bioassays

Objective: Prepare a stable stock solution for cellular assays.

e Weighing: Accurately weigh 2.36 mg of 8-Methylflavone.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/figure/Structures-and-physicochemical-properties-of-methoxyflavones-PMF-DMF-TMF-modified_fig1_262019251
https://www.benchchem.com/product/b1606024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30
seconds.

o Result: 10 mM Stock Solution.

o Sterilization: Pass through a 0.22 um PTFE syringe filter (Do not use Nylon, which may bind
flavonoids).

o Storage: Aliquot into amber vials; store at -20°C. Stable for 3 months. Avoid freeze-thaw
cycles.

Synthesis & Purification

The most robust synthesis route for 8-methylflavone utilizes the Baker-Venkataraman
rearrangement followed by cyclization, or the direct oxidative cyclization of chalcones.

Protocol: lodine-Mediated Oxidative Cyclization

This method is preferred for its operational simplicity and high yield, avoiding harsh acidic
conditions that might affect sensitive substituents.

Reaction Scheme:
e Precursor: 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde.
 Intermediate: 2'-Hydroxy-3'-methylchalcone (via Claisen-Schmidt condensation).
e Cyclization:
/ DMSO reflux.
Step-by-Step Methodology:
e Chalcone Synthesis:

o Dissolve 2'-hydroxy-3'-methylacetophenone (10 mmol) and benzaldehyde (11 mmol) in
Ethanol (20 mL).

o Add 50% KOH (aq) dropwise at 0°C. Stir at room temperature for 24h.
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o Acidify with HCI, filter the yellow precipitate (Chalcone), and recrystallize from EtOH.
o Cyclization:
o Suspend the chalcone (5 mmol) in DMSO (10 mL).
o Add a catalytic amount of lodine (
, ~10 mol%).
o Reflux at 140°C for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).
o Work-up:

o Pour reaction mixture into crushed ice containing 10% sodium thiosulfate (to quench
iodine).

o Filter the precipitate.

o Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography
(Eluent: Hexane/EtOAc gradient).
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Figure 2: Synthetic workflow for 8-Methylflavone via the Chalcone-lodine route.

Spectral Characterization

Accurate identification requires analysis of specific NMR signals, particularly the methyl singlet
and the A-ring coupling pattern.

Nuclear Magnetic Resonance (NMR) Profile

Solvent:

or DMSO-
e NMR (400 MH2z):

o 2.45 (s, 3H): The diagnostic singlet for the 8-Methyl group.
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o

6.75 (s, 1H): H-3 proton (Characteristic of flavones).

o

7.90 - 8.10 (m, 3H): H-5 (deshielded by carbonyl) and H-2'/H-6' (B-ring).

o

7.30 - 7.60 (m, 5H): H-6, H-7 (A-ring) and H-3'/H-4'/H-5' (B-ring).

[e]

Coupling Note: The A-ring protons (H-5, H-6, H-7) will exhibit an ABC or ABX system
modified by the methyl substitution. H-7 typically appears as a triplet or dd, while H-5 is a
doublet.

e NMR (100 MHz):
o Carbonyl (C-4): ~178 ppm.[2]
o C-2/C-3:~163 ppm / ~106 ppm.

o Methyl Carbon: ~15-16 ppm.

Mass Spectrometry (MS)[6][7]

¢ |onization: ESI+ or APCI.

e Molecular lon

:m/z 237.1.

o Fragmentation: Retro-Diels-Alder (RDA) cleavage of the C-ring is common, often yielding
fragments corresponding to the A-ring (with methyl) and B-ring components.

Biopharmaceutical Implications
ADME & Pharmacokinetics

The 8-methylflavone scaffold is a "privileged structure” for probing hydrophobic pockets in
protein targets (e.g., benzodiazepine binding sites on

receptors or specific kinases).

o Metabolic Stability: The C8-methyl group blocks hydroxylation at the C8 position, a major
metabolic soft spot in many flavonoids (like wogonin or apigenin). This potentially extends
the half-life (
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) compared to the parent flavone.

« BBB Permeability: With a LogP ~3.9 and low TPSA, 8-methylflavone is predicted to cross
the blood-brain barrier efficiently via passive diffusion.

e Cytochrome P450 Interaction: Methylflavones can act as competitive inhibitors or substrates
for CYP1Al and CYP1B1. Researchers should screen for CYP inhibition early in the lead
optimization process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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